2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a chemical compound known for its unique structure and properties It contains an imidazole ring, a benzylsulfanyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the condensation of 2-(trifluoromethyl)benzaldehyde with 2-mercapto-N-(2-phenylethyl)acetamide in the presence of a catalyst to form a key intermediate. This intermediate is then reacted with an isocyanate derivative of benzyl alcohol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of protein kinase BTK (Bruton’s tyrosine kinase), which plays a critical role in B cell development and is involved in diseases like lymphoma and chronic lymphocytic leukemia.
Material Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, including polymers and catalysts.
Biological Research: It is used in studies related to signal transduction pathways and cellular differentiation.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. As a BTK inhibitor, it binds to the active site of the kinase, preventing its activation and subsequent signal transduction. This inhibition disrupts B cell development and proliferation, making it a potential therapeutic agent for B cell-related disorders.
Comparison with Similar Compounds
Similar Compounds
TAK-659: Another BTK inhibitor with a similar structure and mechanism of action.
Ibrutinib: A well-known BTK inhibitor used in the treatment of various B cell malignancies.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and fewer side effects.
Uniqueness
2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-4-7-14(11-15)16(24)23-10-9-22-17(23)25-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVJNOCUXMJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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